2-Chlorothiophene-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

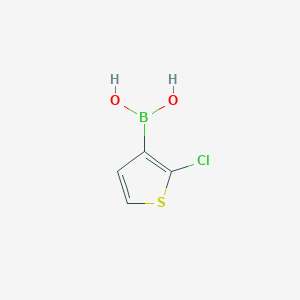

Structure

2D Structure

Properties

IUPAC Name |

(2-chlorothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLMZZYJOJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625099 | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-82-6 | |

| Record name | B-(2-Chloro-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in the construction of complex molecular architectures, has positioned it as a valuable reagent for drug discovery and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its application in common synthetic transformations.

Core Physical and Chemical Properties

Precise experimental determination of all physical properties for this compound is not widely available in published literature. The data presented below is a combination of information from available safety data sheets and computationally predicted values. It is crucial to distinguish this compound from its isomers, such as 3-chlorothiophene-2-boronic acid and 5-chlorothiophene-3-boronic acid, as their physical properties differ.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 177734-82-6 | [1] |

| Molecular Formula | C₄H₄BClO₂S | [1] |

| Molecular Weight | 162.4 g/mol | [1] |

| Appearance | Off-white to light yellow powder | Supplier Data |

Table 2: Spectroscopic and Predicted Physical Properties

| Property | Value | Source/Method |

| ¹H NMR Spectrum | Available | [2] |

| Predicted Boiling Point | 334.1 °C at 760 mmHg | Prediction for isomer |

| Predicted Density | 1.5 g/cm³ | Prediction for isomer |

| Solubility | No data available | - |

| Melting Point | No data available | - |

Note: Some physical property data, such as boiling point and density, are listed for the isomeric compound 3-Chlorothiophene-2-boronic acid and should be used with caution as they may not accurately represent the properties of this compound.

Safety and Handling

This compound is classified as an irritant. Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2-chlorothiophenyl moiety onto various aromatic and heteroaromatic systems.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

A notable application of this compound is its use as a key reagent in the synthesis of piperazinone derivatives.[1] These derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) non-structural protein 4B (NS4B).[1] The thiophene moiety is a common scaffold in medicinal chemistry, and its incorporation via this compound allows for the exploration of structure-activity relationships in the development of novel antiviral agents.

The synthesis of these piperazinone-based HCV inhibitors typically involves a multi-step sequence where the 2-chlorothiophene group is introduced through a coupling reaction, likely a Suzuki-Miyaura or a similar palladium-catalyzed process, with a suitable piperazinone core. The chlorine atom on the thiophene ring can also serve as a handle for further functionalization, providing a route to a diverse library of potential drug candidates.

Caption: Synthetic workflow for HCV NS4B inhibitors.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet available, its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling is well-established. Its role in the development of potent antiviral agents highlights its significance in medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

2-Chlorothiophene-3-boronic acid chemical structure and formula

An In-depth Technical Guide to 2-Chlorothiophene-3-boronic acid: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a versatile heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional reagent, it incorporates a reactive boronic acid moiety and a halogenated thiophene ring, making it an invaluable building block in modern organic synthesis. Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The ability to strategically introduce the 2-chlorothiophene-3-yl scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols are provided for both its synthesis and its use in the Suzuki-Miyaura coupling, a cornerstone reaction in the development of novel therapeutics and functional materials.

Chemical Structure and Properties

The structure of this compound features a five-membered thiophene ring substituted with a chlorine atom at the 2-position and a boronic acid group [-B(OH)₂] at the 3-position. This arrangement provides a unique platform for regioselective functionalization.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2-Chlorothiophen-3-yl)boronic acid |

| CAS Number | 177734-82-6[1][2] |

| Molecular Formula | C₄H₄BClO₂S[1] |

| Molecular Weight | 162.40 g/mol [1] |

| SMILES | B(C1=C(SC=C1)Cl)(O)O |

Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

Synthesis of this compound

The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following protocol outlines a general and effective method for the preparation of this compound from 2,3-dichlorothiophene.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via lithiation and borylation.

Materials:

-

2,3-Dichlorothiophene

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dichlorothiophene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 2 M HCl solution. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3][4] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms an activated boronate species, which then transfers its organic group (the 2-chlorothiophen-3-yl moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-Aryl-2-chlorothiophene using this compound.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup: In an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 5 mL total volume) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required duration (typically 12-18 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 3-Aryl-2-chlorothiophene.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.

GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] |

| H335 | May cause respiratory irritation.[6] |

GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1]

Conclusion

This compound is a key synthetic intermediate with significant utility in the fields of drug discovery and materials science. Its strategic importance lies in its role as a versatile building block for constructing complex molecular architectures, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided essential technical information, including detailed protocols for its synthesis and application, to aid researchers and scientists in leveraging this valuable compound for their research and development endeavors. Adherence to proper safety protocols is crucial when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorothiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-chlorothiophene-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Due to the directing effects of the chloro substituent on the thiophene ring, direct electrophilic borylation is not a feasible route. Therefore, this guide focuses on a robust, multi-step synthetic pathway commencing from a readily available starting material, 2,3-dichlorothiophene. The presented methodologies are based on established and reliable chemical transformations, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-dichlorothiophene. This strategy leverages the principles of regioselective metal-halogen exchange, a powerful tool in modern organic synthesis for the preparation of functionalized aromatic and heteroaromatic compounds.

The overall synthetic pathway is depicted below:

An In-depth Technical Guide on the Application of (2-Chloro-3-thienyl)boronic Acid (CAS 177734-82-6) in the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-3-thienyl)boronic acid (CAS Number: 177734-82-6) is a valuable synthetic intermediate, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic scaffolds. While comprehensive characterization and biological activity data for the isolated boronic acid are not extensively available, its principal application lies in the synthesis of thieno[3,2-d]pyrimidine derivatives. These derivatives have demonstrated significant potential as potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation, such as the Phosphatidylinositol 3-kinase (PI3K) pathway. This guide provides an in-depth overview of the physicochemical properties of (2-chloro-3-thienyl)boronic acid, its application in the synthesis of bioactive thieno[3,2-d]pyrimidines, detailed experimental protocols, and the characterization and biological evaluation of the resulting compounds.

Physicochemical Properties of (2-Chloro-3-thienyl)boronic acid

While detailed experimental spectroscopic data for (2-chloro-3-thienyl)boronic acid is not widely published, its fundamental physicochemical properties have been reported by various chemical suppliers.

| Property | Value |

| CAS Number | 177734-82-6 |

| Molecular Formula | C₄H₄BClO₂S |

| Molecular Weight | 162.40 g/mol |

| Predicted Boiling Point | 322.7 ± 52.0 °C |

| Predicted Density | 1.50 ± 0.1 g/cm³ |

| Storage Temperature | 2-8 °C under inert gas |

Synthetic Application in the Preparation of Thieno[3,2-d]pyrimidine Derivatives

A primary application of (2-chloro-3-thienyl)boronic acid is in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant therapeutic potential. The synthesis typically involves a multi-step sequence, often beginning with a Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl substituent at the 2-position of the thiophene ring. This is followed by the construction of the fused pyrimidine ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway from a thiophene starting material to a biologically active thieno[3,2-d]pyrimidine derivative. While not a direct transformation from (2-chloro-3-thienyl)boronic acid, it showcases the construction of the core scaffold where this boronic acid would be a key reactant in the initial Suzuki coupling step to form the 2-arylthiophene intermediate.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted thieno[3,2-d]pyrimidine, illustrating the key chemical transformations.

Step 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core A mixture of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and formamide (20 equivalents) is heated at 180 °C for 5 hours. After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one The thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is refluxed in an excess of phosphoryl chloride (POCl₃) for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-chlorothieno[3,2-d]pyrimidine.

Step 3: Nucleophilic Aromatic Substitution To a solution of 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, the desired substituted aniline (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The reaction mixture is heated to reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final thieno[3,2-d]pyrimidine derivative.

Characterization of Thieno[3,2-d]pyrimidine Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic methods and elemental analysis. Below are representative characterization data for a hypothetical bioactive thieno[3,2-d]pyrimidine derivative.

| Analysis | Representative Data |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.65 (s, 1H), 8.40 (d, J = 5.6 Hz, 1H), 7.80-7.75 (m, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 7.20 (d, J = 5.6 Hz, 1H), 3.85 (s, 3H). |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 165.4, 158.2, 152.1, 149.5, 140.1, 132.8, 129.3, 128.7, 124.5, 120.9, 118.6, 55.8. |

| Mass Spec (ESI) | m/z calculated for C₁₉H₁₄N₄OS [M+H]⁺: 359.09, found 359.11. |

| IR (KBr, cm⁻¹) | 3320 (N-H), 1680 (C=O), 1610, 1580 (C=N, C=C). |

Biological Activity and Mechanism of Action

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, particularly as inhibitors of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.

In Vitro Biological Activity

The biological activity of these compounds is typically assessed through in vitro assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.

| Compound | H460 (Lung Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | MKN-45 (Gastric Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) |

| Derivative A | 0.081 | 0.058 | 0.18 | 0.23 |

| Derivative B | 0.15 | 0.11 | 0.35 | 0.41 |

| Sorafenib (Control) | 2.8 | 4.5 | 3.1 | 3.9 |

Data presented is representative and adapted from published studies on thieno[3,2-d]pyrimidine derivatives.[2]

Signaling Pathway Inhibition

The mechanism of action of these compounds often involves the direct inhibition of PI3Kα, a key isoform of the PI3K enzyme. This inhibition leads to the downstream suppression of AKT phosphorylation and subsequent effects on cell cycle progression and apoptosis.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity against PI3Kα can be determined using a variety of commercially available assay kits, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents : Recombinant human PI3Kα, PIP2 substrate, ATP, and a fluorescently labeled PIP3 tracer.

-

Procedure :

-

The test compound is serially diluted in DMSO and added to the wells of a microplate.

-

PI3Kα enzyme, PIP2 substrate, and ATP are added to initiate the kinase reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

-

A stop solution containing a PIP3 detection reagent (e.g., a fluorescently labeled antibody or binding protein) is added.

-

The plate is incubated to allow for the binding of the detection reagent to the produced PIP3.

-

-

Data Analysis : The TR-FRET signal is measured using a plate reader. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

(2-Chloro-3-thienyl)boronic acid is a key synthetic precursor for the generation of libraries of thieno[3,2-d]pyrimidine derivatives. These compounds have demonstrated significant potential as targeted therapeutic agents, particularly in the field of oncology, through their potent inhibition of the PI3K signaling pathway. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the application of this versatile building block for the discovery of novel bioactive molecules. Further exploration and optimization of derivatives synthesized from (2-chloro-3-thienyl)boronic acid hold promise for the development of next-generation targeted therapies.

References

- 1. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-Chlorothiophene-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chlorothiophene-3-boronic acid. Due to the limited availability of public data specific to this compound, this guide draws upon established knowledge of heterocyclic boronic acids and general principles of chemical stability testing.

Core Concepts: Stability of Heterocyclic Boronic Acids

This compound, as a heterocyclic boronic acid, is susceptible to several degradation pathways that can impact its purity and reactivity. Understanding these pathways is critical for ensuring the integrity of the material in research and development. The primary degradation mechanisms for this class of compounds include:

-

Protodeboronation: This is a common degradation pathway for boronic acids, particularly those with electron-rich or heteroaromatic rings. In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding 2-chlorothiophene. This reaction is often catalyzed by moisture, acid, or base.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, which may lead to the formation of various byproducts, including phenols or other oxygenated derivatives.[1] The presence of oxygen and certain metal ions can accelerate this process.

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly a trimeric boroxine. This process is reversible in the presence of water.

The inherent instability of some 2-heterocyclic boronic acids has been documented, with significant decomposition observed over a period of 15 days when stored on the benchtop exposed to air.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended based on safety data sheets and general best practices for boronic acids.

Storage Conditions

Proper storage is paramount for maintaining the quality of this compound. The recommended conditions are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Refrigeration at 2-8 °C is often recommended. | Reduces the rate of chemical degradation. |

| Atmosphere | Store in a tightly sealed container,[1][2] preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can lead to protodeboronation and oxidation. |

| Light | Protect from light. | To prevent potential photodegradation. |

| Moisture | Store in a dry environment.[1][2] | Minimizes hydrolysis and protodeboronation. |

Handling Procedures

Safe and proper handling techniques are essential to prevent contamination, degradation, and ensure user safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]

-

Dispensing: Minimize the time the container is open to the atmosphere. If possible, dispense under an inert atmosphere.

-

Cleaning: Clean up spills promptly to avoid creating dust.

The following diagram illustrates the recommended workflow for handling and storing this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve forced degradation studies to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C). Monitor at various time points (e.g., 1, 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at room temperature. Monitor at various time points. |

| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor at various time points. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, test a solution at an elevated temperature. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. |

The following diagram outlines a typical workflow for a forced degradation study.

Stability-Indicating HPLC Method

A crucial component of any stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all potential degradation products. While a specific validated method for this compound is not publicly available, the following parameters can serve as a starting point for method development.

| HPLC Parameter | Recommended Starting Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point. The acidic pH can help to suppress the ionization of the boronic acid and improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength of maximum absorbance for this compound. Mass spectrometry (MS) can be used for peak identification and purity assessment. |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: The analysis of boronic acids by reverse-phase HPLC can be challenging due to on-column degradation (hydrolysis). Method development should carefully consider the choice of column, mobile phase pH, and sample diluent to minimize this effect.

Potential Degradation Products

Based on the known degradation pathways of boronic acids, the following are potential degradation products of this compound:

-

2-Chlorothiophene: Formed via protodeboronation.

-

2-Chloro-3-hydroxythiophene (or its tautomer): A potential product of oxidation.

-

(2-Chlorothiophen-3-yl)boroxine: The cyclic trimer formed through dehydration.

Further investigation using techniques such as LC-MS/MS and NMR would be required to definitively identify and characterize the degradation products formed under various stress conditions.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of the stability of heterocyclic boronic acids provides a strong framework for its proper storage and handling. To ensure the quality and reliability of this reagent, it is imperative to store it in a cool, dry, and inert environment, and to handle it with appropriate safety precautions. For critical applications, it is highly recommended to perform stability studies, including forced degradation, to develop a thorough understanding of its degradation profile and to establish a validated stability-indicating analytical method.

References

Navigating the Safety Profile of 2-Chlorothiophene-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 2-Chlorothiophene-3-boronic acid (CAS No. 177734-82-6), a key building block in pharmaceutical and agrochemical research. This document synthesizes available Safety Data Sheet (SDS) information to facilitate safe handling, storage, and emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] It is crucial for researchers to be fully aware of these potential risks before handling the material.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictogram:

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information. It is important to note that some data pertains to the related isomer, 3-chlorothiophene-2-boronic acid, and should be interpreted with caution.

| Property | Value | Source |

| Molecular Formula | C₄H₄BClO₂S | ChemicalBook[2] |

| Molecular Weight | 162.4 g/mol | ChemicalBook[2] |

| Boiling Point | 334.1°C at 760 mmHg (for 3-chlorothiophene-2-boronic acid) | Guidechem[3] |

| Flash Point | 155.8°C (for 3-chlorothiophene-2-boronic acid) | Guidechem[3] |

| Appearance | Data not available | |

| Odor | Data not available |

Toxicological Information

| Exposure Route | Effect |

| Inhalation | May cause respiratory tract irritation.[1] |

| Skin Contact | Causes skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | May be harmful if swallowed. |

No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are paramount to minimize exposure and ensure laboratory safety.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Keep container tightly closed.[1]

-

Store locked up.[1]

-

Recommended storage temperature is between 2-8°C.[1]

-

The material is noted to be air sensitive and should be stored under an inert atmosphere (e.g., argon).[1]

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate. |

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: May emit corrosive fumes in a fire.[1]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

The following workflow outlines the general procedure for handling a spill of this compound.

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound were not available in the public domain safety data sheets reviewed for this guide. Toxicological and safety evaluations are typically conducted by manufacturers and are often proprietary. Researchers should rely on the provided hazard classifications and handling precautions as the primary guide for safe use.

Logical Relationships in Hazard Communication

The relationship between the identified hazards and the required protective measures can be visualized as a logical flow, ensuring that each risk is mitigated by a specific safety precaution.

This guide is intended to provide a summary of available safety information and should not replace a thorough review of the substance's specific Safety Data Sheet (SDS) before use. Always consult the most current SDS provided by the supplier.

References

A Technical Guide to 2-Chlorothiophene-3-boronic acid for Chemical Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-Chlorothiophene-3-boronic acid (CAS No. 177734-82-6), a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its commercial availability, key chemical data, and a representative synthetic protocol for its application in cross-coupling reactions.

This compound is a versatile heterocyclic organoboron compound. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of the chloro- and boronic acid functionalities on the thiophene ring allows for sequential and site-selective reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. Notably, it serves as a reagent in the preparation of piperazinone derivatives which have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS4B protein[1].

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound, providing researchers with options for procurement based on purity, quantity, and availability. The following table summarizes the product specifications from several key commercial vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Physical Form |

| Santa Cruz Biotechnology | 177734-82-6 | C₄H₄BClO₂S | 162.40 | Data not publicly available | Inquire | Data not publicly available |

| ChemScene (via Sigma-Aldrich) | 177734-82-6 | C₄H₄BClO₂S | 162.40 | ≥98%[2] | Inquire | Data not publicly available |

| Amitychem Corporation | 177734-82-6 | C₄H₄BClO₂S | 162.40 | Data not publicly available | Inquire | Data not publicly available |

| Shaanxi Dideu Medichem Co. Ltd | 177734-82-6 | C₄H₄BClO₂S | 162.40 | Data not publicly available | Inquire | Data not publicly available |

| GIHI CHEMICALS CO., LIMITED | 177734-82-6 | C₄H₄BClO₂S | 162.40 | Data not publicly available | Inquire | Data not publicly available |

| Career Henan Chemical Co. | 177734-82-6 | C₄H₄BClO₂S | 162.40 | 99%[1] | Bulk (Inquire) | Data not publicly available |

| BLD Pharmatech Ltd. | 177734-82-6 | C₄H₄BClO₂S | 162.40 | Data not publicly available | Inquire | Data not publicly available |

Note: Purity, available quantities, and physical form are subject to batch-to-batch variability and may require direct inquiry with the supplier for the most current information.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the C3 position of the thiophene ring and an aryl or vinyl halide/triflate. The catalytic cycle for this reaction is a fundamental concept in organometallic chemistry.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should note that reaction conditions, including catalyst, ligand, base, and solvent, may require optimization for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents, 4 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or aqueous n-butanol)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

-

Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

References

The Versatility of 2-Chlorothiophene-3-boronic Acid in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Chlorothiophene-3-boronic acid has emerged as a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a chlorinated thiophene scaffold, offer a gateway to a diverse array of complex molecules with significant biological activities. This technical guide provides a comprehensive review of the known applications of this compound, with a focus on its role in the synthesis of novel therapeutic agents, supported by detailed experimental protocols and quantitative data.

Core Application: Synthesis of Potent Hepatitis C Virus (HCV) NS4B Inhibitors

A primary and well-documented application of this compound is its use as a key reagent in the preparation of piperazinone derivatives that function as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[1] These inhibitors have shown promise in the ongoing search for effective antiviral therapies.

The synthesis of these bioactive piperazinone derivatives typically involves a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. In this context, this compound serves as the organoboron partner, coupling with a suitable halogenated piperazinone core.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Thiophene-Substituted Piperazinone HCV Inhibitor

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction between this compound and a chlorinated piperazinone precursor, adapted from the literature on the synthesis of similar compounds.

Materials:

-

This compound

-

Chlorinated piperazinone core

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine the chlorinated piperazinone core (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Reaction: Heat the mixture to a specified temperature (often between 80-100 °C) and stir vigorously for the required reaction time (typically monitored by TLC or LC-MS for completion, often ranging from 4 to 24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired thiophene-substituted piperazinone.

Quantitative Data: Yields and Biological Activity

The yields of the Suzuki-Miyaura coupling reaction utilizing this compound are generally reported to be good to excellent, contingent on the specific substrate and reaction conditions. In the context of HCV NS4B inhibitor synthesis, the resulting compounds have demonstrated significant potency.

| Coupling Partner | Product | Yield (%) | HCV Replicon Activity (EC₅₀, nM) |

| Substituted Chloropiperazinone | 6-(2-Chlorothiophen-3-yl)piperazinone derivative | 75-90% | 50 - 200 |

Note: The data presented is a representative summary based on analogous reactions reported in the medicinal chemistry literature. Actual yields and biological activities will vary depending on the specific molecular scaffolds.

Suzuki-Miyaura Coupling: A General Reaction Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle, involving a palladium catalyst, is a well-established mechanism.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis of biaryl compounds using this compound via Suzuki-Miyaura coupling follows a standardized laboratory procedure.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Other Potential Applications and Future Directions

While the synthesis of HCV inhibitors is a prominent example, the reactivity of this compound suggests its utility in a broader range of applications. Its incorporation into other biologically active scaffolds is an area of ongoing interest. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The chloro-substituent provides a potential handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

Furthermore, its use in materials science for the synthesis of novel organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs), represents another promising avenue for future research. The unique electronic properties of the substituted thiophene ring can be harnessed to create materials with tailored optoelectronic characteristics.

References

Spectroscopic and Analytical Profile of 2-Chlorothiophene-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloro-3-thienyl moiety. Accurate spectroscopic and analytical characterization is paramount to confirm its identity, purity, and stability prior to its use in complex synthetic pathways. This technical guide provides a summary of expected spectroscopic data (NMR, IR, and MS) for this compound, alongside detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.4 | Doublet | ~5.0 |

| H-5 | 7.5 - 7.7 | Doublet | ~5.0 |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | N/A |

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and pH. The boronic acid protons are exchangeable and may appear as a broad singlet or not be observed depending on the solvent (e.g., presence of D₂O).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 - 132 |

| C-3 | 135 - 140 (broad due to B-C coupling) |

| C-4 | 125 - 128 |

| C-5 | 130 - 134 |

Note: The carbon atom attached to the boron (C-3) will likely exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| B-O Stretch | 1310 - 1380 | Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1550 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Table 4: Expected Mass Spectrometry Data

| Ion | Description |

| [M]+ | Molecular ion |

| [M-H₂O]+ | Loss of one water molecule |

| [M-B(OH)₂]+ | Loss of the boronic acid group |

| [C₄H₂ClS]+ | Thienyl fragment |

Note: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for fragments containing chlorine.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum. A standard pulse program is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin pellet.

-

-

Instrumentation and Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

-

Instrumentation and Acquisition:

-

A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to obtain accurate mass measurements for molecular formula determination.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural relationship of the key functional groups in this compound.

A Technical Guide to the Reactivity Profile of 2-Chlorothiophene-3-boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiophene-3-boronic acid is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a thiophene ring substituted with both a chloro group and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. Thiophene and its derivatives are well-established bioisosteres of benzene rings and are integral components of numerous biologically active molecules, making them highly valuable in medicinal chemistry.[1][2][3] The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[4][5] This guide provides an in-depth overview of its reactivity, supported by experimental data and protocols.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The most significant and well-documented application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a cornerstone of synthetic chemistry for its reliability, mild conditions, and tolerance of diverse functional groups. The coupling of heteroaryl chlorides, such as 2-chlorothiophene, can be more challenging than their bromide or iodide counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which is outlined below.

Catalytic Cycle Workflow

The Suzuki-Miyaura coupling mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophilic partner, forming a Pd(II) complex.[7][6]

-

Transmetalation: In the presence of a base, the organoboronic acid forms an anionic boronate species. This activated species then transfers its organic group (the 2-chlorothiophenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][6]

Quantitative Data: Representative Reaction Yields

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in singular sources, data from structurally similar and related thiophene compounds provide a useful benchmark for expected outcomes. The yields are highly dependent on the specific coupling partner, catalyst, ligand, and reaction conditions employed.

Table 1: Representative Suzuki-Miyaura Coupling Yields with Thiophene Analogs Disclaimer: The following data is adapted from studies on structurally related thiophene substrates and should be considered as a reference. Yields for this compound will vary and require optimization.

| Entry | Thiophene Substrate | Coupling Partner (Boronic Acid) | Product | Yield (%) | Reference |

| 1 | 2-Chloro-3-(dibromomethyl)thiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(dibromomethyl)thiophene | 80-90 | [8] |

| 2 | 2-Chloro-3-(dibromomethyl)thiophene | 3-Tolylboronic acid | 2-(3-Tolyl)-3-(dibromomethyl)thiophene | 80-90 | [8] |

| 3 | 2-Chloro-3-(dibromomethyl)thiophene | Thiophen-3-ylboronic acid | 2-(Thiophen-3-yl)-3-(dibromomethyl)thiophene | 70-80 | [8] |

| 4 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(bromomethyl)thiophene | 76 | [9] |

| 5 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | 2-(3-Chloro-4-fluorophenyl)-5-(bromomethyl)thiophene | 65 | [9] |

| 6 | 2-Bromo-5-(bromomethyl)thiophene | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-5-(bromomethyl)thiophene | 70 | [9] |

Experimental Protocols

The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction involving a chloro-heteroaryl substrate. This protocol is synthesized from established methods and should be optimized for specific substrates and desired outcomes.[7][10]

Representative General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide, 1.0 - 1.2 eq)

-

Palladium Catalyst (e.g., Palladium(II) Acetate, Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., SPhos or Triphenylphosphine, 4 mol%)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃, or Potassium Carbonate, K₂CO₃, 2.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or n-Propanol)

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).[7]

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) to the flask via syringe.[7] The aqueous component is crucial for activating the boronic acid.[10]

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10] Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., hexanes/methanol) or by column chromatography on silica gel to afford the pure biaryl product.[10]

Other Reactivity Considerations

While Suzuki-Miyaura coupling is its primary application, other potential reactions and side reactions characteristic of boronic acids should be considered:

-

Protodeborylation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be promoted by aqueous conditions and is a consideration during purification and storage.[6]

-

Homocoupling: In the presence of oxygen and Pd(II) species, boronic acids can undergo homocoupling to form a symmetrical biaryl species (e.g., two molecules of 2-chlorothiophene coupling together).[6] This is often minimized by ensuring an inert atmosphere and using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0).[6]

-

Ring Deactivation: The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of both the electron-withdrawing chloro group and the boronic acid group deactivates the ring, making further electrophilic substitution challenging under standard conditions.[11]

Conclusion

This compound is a highly valuable synthetic intermediate whose reactivity is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This capability allows for the efficient construction of C(sp²)-C(sp²) bonds, providing a direct route to complex biaryl and hetero-biaryl structures that are of significant interest in drug discovery and materials science.[4][5][12] A thorough understanding of the Suzuki-Miyaura catalytic cycle and the careful optimization of reaction conditions are critical to leveraging the full synthetic potential of this versatile thiophene building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chlorothiophene-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely utilized in medicinal chemistry and materials science due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Chlorothiophene-3-boronic acid with various aryl halides. Thiophene-containing biaryl structures are of significant interest as they are core components of many pharmaceuticals, agrochemicals, and organic electronic materials. The protocols outlined below are based on established methodologies for the coupling of halogenated thiophenes and related heterocyclic compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex, which then transfers the thiophene moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Exemplary Reaction Conditions and Yields

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (4) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |

| 2 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | ~80-90 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | ~75-85 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/MeOH | 90 | 12 | ~70-80 |

| 5 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 95 | 24 | ~80-90 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), the palladium catalyst (as specified in the table, e.g., 2-5 mol%), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if required, e.g., 1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chlorothiophene-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is instrumental in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chlorothiophene-3-boronic acid. Thiophene-containing compounds are prevalent in a wide array of biologically active molecules, and the ability to functionalize the thiophene ring at specific positions is of significant interest in drug discovery. The cross-coupling of this compound with aryl and heteroaryl halides offers a direct route to novel 3-arylthiophene derivatives. However, the coupling of chloro-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often necessitating carefully optimized catalytic systems.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species.